molecular formula C19H12N2O3 B12794347 Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol CAS No. 28560-95-4

Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol

Cat. No.: B12794347
CAS No.: 28560-95-4
M. Wt: 316.3 g/mol
InChI Key: WZGLLGFNWAQZNW-UHFFFAOYSA-N
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Description

Indazole-Xanthene Fusion Topology

The spirocyclic framework of Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol integrates a nitrogen-rich indazole ring and an oxygen-containing xanthene system. The indazole moiety consists of a fused benzene and pyrazole ring, while the xanthene component comprises two benzene rings bridged by an oxygen atom and a central spiro carbon. The spiro junction occurs at position 3 of the indazole and position 9 of the xanthene, forcing the two heterocycles into a near-perpendicular orientation.

This orthogonal arrangement minimizes π-orbital overlap between the aromatic systems, reducing conjugation across the spiro center. Computational models of analogous spiro systems, such as sila- and germa-spirocyclic imines, reveal that such fused architectures exhibit bond length distortions of 0.01–0.03 Å compared to isolated heterocycles. For instance, the C–N bonds adjacent to the spiro carbon in the indazole ring may shorten due to increased electron density from the xanthene’s oxygen atom.

Structural Feature Isolated Indazole Isolated Xanthene Spiro System (Theoretical)
Average C–N Bond Length (Å) 1.34 1.32–1.33
Average C–O Bond Length (Å) 1.36 1.37–1.38
Dihedral Angle Between Rings (°) 85–90

The dihedral angle between the indazole and xanthene planes approximates 85–90°, as observed in strained spiro[3.3]heptane analogs. This near-orthogonal geometry disrupts planarity, introducing steric clashes between hydrogen atoms at the ring junctions.

Spiro Carbon Hybridization and Bond Angles

The spiro carbon adopts an sp³ hybridization state, forming four σ-bonds: two with the indazole ring, one with the xanthene system, and one with a hydroxyl group. Ideal sp³ hybridization predicts bond angles of 109.5°; however, steric strain from the fused rings distorts these angles. In germanium-based spiro systems, analogous bond angles deviate by 1.1–4.1° from ideal tetrahedral geometry due to repulsion between electronegative substituents.

For this compound, the N–C(spiro)–O angle is computationally estimated to narrow to approximately 105–107°, while the C(spiro)–C–C angles in the xanthene moiety widen to 112–114°. These distortions arise from the competing electronic effects of the indazole’s nitrogen lone pairs and the xanthene’s oxygen atom, which redistribute electron density around the spiro center.

Hybridization Parameter Ideal sp³ Value Observed in Spiro System
Bond Angle Around Spiro (°) 109.5 105–114
Bond Length Variation (Å) ±0.02

The reduced bond angles at the spiro carbon increase ring strain, a hallmark of spirocyclic compounds designed for conformational rigidity.

Torsional Strain in Bicyclic Systems

Torsional strain in this compound originates from eclipsing interactions between hydrogen atoms on adjacent carbons in the fused rings. Molecular dynamics simulations of similar spiro[2.3]hexanes indicate torsional energy barriers of 8–12 kcal/mol due to restricted rotation around the spiro center. In this compound, the indazole’s pyrazole ring imposes additional constraints, as its planar geometry conflicts with the xanthene’s non-planar oxygen bridge.

Comparative analysis of strain energy in spiro systems reveals the following trends:

Spiro System Torsional Strain (kcal/mol) Angle Strain (kcal/mol)
Spiro[2.3]hexane 8.2 6.5
Spiro[3.3]heptane 6.7 5.1
Spiro(indazole-xanthene) ~9.0 (estimated) ~7.0 (estimated)

The estimated strain values for this compound derive from extrapolations of smaller spiroheterocycles, accounting for its larger ring sizes and heteroatom effects. The xanthene’s oxygen atom mitigates some torsional strain through lone pair donation into adjacent σ*-orbitals, a phenomenon observed in oxetane-containing spiro compounds.

Properties

CAS No.

28560-95-4

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

spiro[indazole-3,9'-xanthene]-4,7-diol

InChI

InChI=1S/C19H12N2O3/c22-13-9-10-14(23)18-17(13)19(21-20-18)11-5-1-3-7-15(11)24-16-8-4-2-6-12(16)19/h1-10,22-23H

InChI Key

WZGLLGFNWAQZNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5N=N3)O)O

Origin of Product

United States

Preparation Methods

Condensation Reaction Approach

This classical method involves the condensation of indazole derivatives with xanthene-based compounds under controlled conditions to form the spirocyclic framework. The reaction typically proceeds via nucleophilic attack and cyclization, facilitated by the reactive hydroxyl groups on the xanthene moiety.

  • Reaction Conditions: Mild acidic or neutral aqueous media are often employed to promote condensation without degrading sensitive functional groups.
  • Advantages: This method is straightforward, scalable, and yields products with good purity.
  • Example: Similar spiro compounds such as spiro[indoline-3,9'-xanthene]trione derivatives have been synthesized efficiently by condensation of dimedone and isatins in aqueous media, suggesting analogous conditions could be adapted for Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol synthesis.

[3+2] Dipolar Cycloaddition of Arynes with Diazo Compounds

A more modern and versatile approach involves the generation of aryne intermediates that undergo [3+2] cycloaddition with diazo compounds derived from indazole precursors. This method allows the construction of the spirocyclic core with high regio- and stereoselectivity.

  • Procedure:
    • Aryne precursors are activated (e.g., by fluoride ions) to generate reactive aryne species.
    • These intermediates react with 6-diazocyclohex-2-en-1-one derivatives or fused 2H-indazoles.
    • The resulting cycloadducts undergo rearrangement to form the spiro-indazole-xanthene structure.
  • Purification: Flash column chromatography is used to isolate the pure spiro compound.
  • Yields: Reported yields for similar spiro-3H-indazoles are typically in the range of 60-80% over two steps.

Post-Synthesis Modifications and Purification

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Condensation Reaction Indazole + Xanthene derivatives, aqueous media Simple, scalable, mild conditions 70-85 Well-established, suitable for bulk
[3+2] Dipolar Cycloaddition Aryne precursors + Diazo compounds, fluoride ion High regioselectivity, versatile 60-80 Requires careful control of intermediates
Post-synthesis Reduction & Purification NaBH4 in DCM/MeOH, silica gel chromatography Enhances purity and functionalization N/A Essential for final product quality

Research Findings and Notes

  • The hydroxyl groups at positions 4 and 7 on the xanthene ring are reactive sites that influence the condensation and subsequent modification steps.
  • The spiro linkage formation is critical and can be efficiently achieved via cycloaddition or condensation, depending on the availability of starting materials and desired product specifications.
  • The choice of solvent and reaction temperature significantly affects the yield and purity.
  • Analytical techniques such as NMR, mass spectrometry, and chromatography are indispensable for monitoring reaction progress and confirming product identity.
  • The synthetic routes are adaptable for producing derivatives by modifying substituents on the indazole or xanthene rings, enabling exploration of structure-activity relationships.

Chemical Reactions Analysis

Types of Reactions

Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Discovery : Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol is being explored as a lead compound in drug discovery due to its promising biological activities. Research indicates that it may possess antitumor and anti-inflammatory properties, making it a candidate for further pharmacological investigations .
  • Mechanism of Action : Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance and molecular docking studies are employed to elucidate its mechanism of action .
  • Comparative Analysis : The compound shares structural similarities with other biologically active compounds, such as:
    Compound NameStructure SimilarityUnique Features
    Spiro[2H-indole-3,9'-xanthene]-4,7-diolContains an indole instead of indazoleExhibits different biological activity profiles
    Xanthone derivativesSimilar xanthene coreVaried substitution patterns lead to diverse properties
    Indazole derivativesShares indazole moietyMay lack spiro configuration affecting stability

Material Science Applications

  • Fluorescent Dyes : The unique structural features of this compound make it suitable for use as a fluorescent dye in various applications, including bioimaging and diagnostics .
  • Polymer Chemistry : Its reactivity can be harnessed in polymer chemistry for the development of new materials with specific properties tailored for applications in electronics or photonics.

Case Study 1: Anticancer Activity

Research conducted by Zhang et al. (2020) demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis pathways. Results indicated that the compound induced apoptosis through mitochondrial dysfunction and activation of caspases .

Case Study 2: Anti-inflammatory Properties

A study by Liu et al. (2021) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was shown to reduce pro-inflammatory cytokines and inhibit NF-kB signaling pathways. Histological analysis confirmed reduced inflammation in treated tissues compared to controls .

Mechanism of Action

The mechanism of action of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogs

Spiro[indoline-3,9'-xanthene]trione Derivatives
  • Structure : Features an indoline ring fused to a xanthene core with three ketone groups.
  • Synthesis: Catalyzed by MgCl₂ in water-ethanol at room temperature, yielding products with >90% purity. ¹H-NMR peaks (e.g., δ 11.68 for hydroxyl) confirm structural integrity .
Spiro[4H-pyran-3,3′-oxindoles]
  • Structure : Combines a pyran-oxindole system with a xanthene backbone.
  • Synthesis: Utilizes ZnO or ZnFe₂O₄ catalysts under solvent-free conditions, achieving yields of 85–92% .
  • Key Differences : The pyran-oxindole system introduces different electronic effects compared to the indazole-xanthene core, altering photophysical properties.
Sulfonfluorescein (CAS 4424-03-7)
  • Structure : Spiro[3H-2,1-benzoxathiole-3,9'-xanthene]-3',6'-diol-1,1-dioxide.
  • Molecular Formula : C₁₉H₁₂O₆S (MW 368.36).
  • Applications : Used as a fluorescent dye; hydroxyl groups at 3' and 6' positions differ from the target compound’s 4,7-diol configuration .

Functional and Application-Based Comparisons

Electrochromic Dyes
  • Spiro[isobenzofuran-1,9′-xanthen]-3-one (Red Dye): Used in electrochromic displays due to reversible color changes. The target compound’s diol groups may enhance solubility in polar solvents, broadening its applicability .
  • Crystal Violet Lactone (Blue Dye): Lacks the spirocyclic indazole-xanthene system but shares xanthene-based chromophoric properties .

Spectral and Physical Properties

Property Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol Spiro[indoline-3,9'-xanthene]trione Sulfonfluorescein
Molecular Formula Not reported C₂₀H₁₅NO₃S C₁₉H₁₂O₆S
Molecular Weight Not reported ~365 g/mol 368.36 g/mol
Melting Point Not reported 242–361°C >250°C
Solubility Likely polar due to diols Low (trione derivatives) Moderate

Biological Activity

Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol , a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₈H₁₄N₂O₂
  • Molecular Weight : 316.3 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects , particularly through the inhibition of Bruton's Tyrosine Kinase (Btk). Btk plays a crucial role in immune responses and inflammation. Inhibiting Btk can be beneficial for treating autoimmune diseases and inflammatory conditions .

Case Studies

  • Inhibition of Btk : Research has shown that this compound can inhibit Btk activity effectively. This inhibition is linked to reduced production of pro-inflammatory cytokines like TNF-alpha, which are critical in the pathogenesis of various inflammatory diseases .
  • Anticancer Potential : The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the indazole and xanthene moieties can significantly affect its potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Hydroxyl groups at positions 4 and 7Enhanced solubility and bioavailability
Substituents on indazole ringAltered binding affinity to Btk

In Vitro Studies

In vitro assays have shown that this compound exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines. The compound was particularly effective against leukemia and lymphoma cells .

In Vivo Studies

Preclinical models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of cancer. Additionally, its anti-inflammatory effects were validated through reduced edema in mouse models of inflammation .

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